1-[(4-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using a sulfonyl chloride in the presence of a base.
Attachment of the chlorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the quinoline derivative reacts with a chlorophenylmethyl chloride in the presence of a Lewis acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: A tertiary alcohol with similar structural features.
Indole derivatives: Compounds with a similar aromatic core and diverse biological activities.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-4-17-7-11-20(12-8-17)34(30,31)25-16-28(15-18-5-9-19(27)10-6-18)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGEWKCRGAZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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